4-chloro-3-(piperidin-1-ylsulfonyl)-N-(pyridin-3-yl)benzamide
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Overview
Description
4-chloro-3-(piperidin-1-ylsulfonyl)-N-(pyridin-3-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro-substituted benzamide core, a piperidinylsulfonyl group, and a pyridinyl moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-(piperidin-1-ylsulfonyl)-N-(pyridin-3-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Nitration and Reduction: The starting material, 4-chlorobenzoic acid, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.
Sulfonylation: The amine is then reacted with piperidine-1-sulfonyl chloride under basic conditions to form the piperidinylsulfonyl derivative.
Amidation: Finally, the sulfonylated intermediate is coupled with 3-aminopyridine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters, as well as the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-(piperidin-1-ylsulfonyl)-N-(pyridin-3-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst, potentially reducing the sulfonyl group to a thiol.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Nucleophiles like amines (R-NH₂), thiols (R-SH)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Amino or thio derivatives
Scientific Research Applications
4-chloro-3-(piperidin-1-ylsulfonyl)-N-(pyridin-3-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-chloro-3-(piperidin-1-ylsulfonyl)-N-(pyridin-3-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-(morpholin-4-ylsulfonyl)-N-(pyridin-3-yl)benzamide
- 4-chloro-3-(piperidin-1-ylsulfonyl)-N-(pyridin-2-yl)benzamide
- 4-chloro-3-(piperidin-1-ylsulfonyl)-N-(pyridin-4-yl)benzamide
Uniqueness
Compared to similar compounds, 4-chloro-3-(piperidin-1-ylsulfonyl)-N-(pyridin-3-yl)benzamide stands out due to its specific substitution pattern, which can influence its reactivity and binding properties. The presence of the piperidinylsulfonyl group and the pyridinyl moiety in specific positions allows for unique interactions with biological targets, potentially leading to distinct pharmacological profiles.
Properties
IUPAC Name |
4-chloro-3-piperidin-1-ylsulfonyl-N-pyridin-3-ylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3S/c18-15-7-6-13(17(22)20-14-5-4-8-19-12-14)11-16(15)25(23,24)21-9-2-1-3-10-21/h4-8,11-12H,1-3,9-10H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJDDMSGVUVDFLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CN=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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